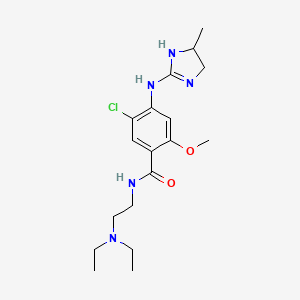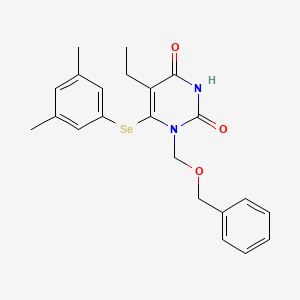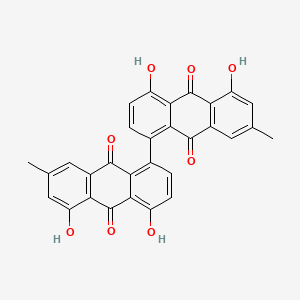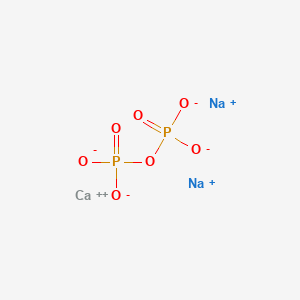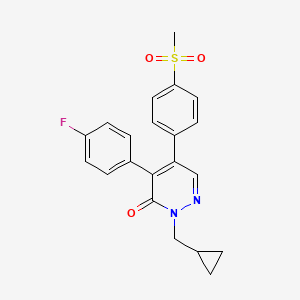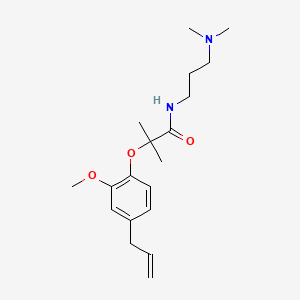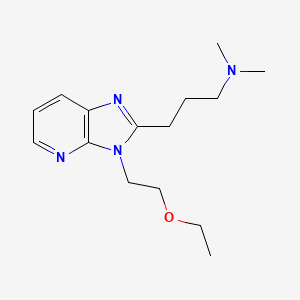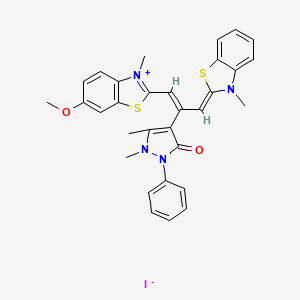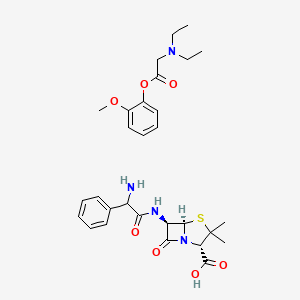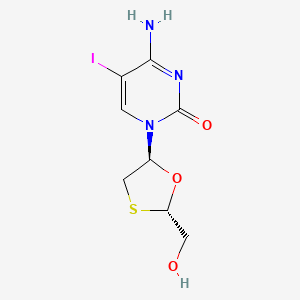
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxathiolan, 5IC-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the broader class of oxathiolanes, which are known for their biological and chemical significance. The presence of both oxygen and sulfur atoms in the ring structure imparts unique reactivity and stability characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxathiolan, 5IC-(-)-alpha typically involves the construction of the 1,3-oxathiolane ring. One common method is the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid. This reaction is performed in a one-pot process, yielding the desired product in high efficiency . Another approach involves the selective N-glycosylation of carbohydrate precursors at the C-1 position, which allows for the stereoselective formation of the oxathiolane ring .
Industrial Production Methods: Industrial production of oxathiolan, 5IC-(-)-alpha often relies on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as the presence of Lewis acids or enzymes, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Oxathiolan, 5IC-(-)-alpha undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring into more reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Oxathiolan, 5IC-(-)-alpha has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of oxathiolan, 5IC-(-)-alpha involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the ring structure can form strong bonds with various biological molecules, influencing their activity. For example, in antiviral applications, the compound can inhibit viral replication by interfering with the function of viral enzymes .
Comparison with Similar Compounds
Oxathiolan, 5IC-(-)-alpha can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
Thioketones: These compounds contain sulfur atoms and exhibit similar reactivity patterns but lack the oxygen atom present in oxathiolanes.
The uniqueness of oxathiolan, 5IC-(-)-alpha lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
149819-54-5 |
|---|---|
Molecular Formula |
C8H10IN3O3S |
Molecular Weight |
355.16 g/mol |
IUPAC Name |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C8H10IN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 |
InChI Key |
DPXBMYJQASAVRO-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)I |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


